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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

CRISPR-Cas9 technology to investigate and therapeutically target genes involved in

cholesterol metabolism. The primary focus is on two key targets: Proprotein Convertase

Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).

Introduction
CRISPR-Cas9 has emerged as a powerful tool for functional genomics and therapeutic gene

editing. Its application in the study of cholesterol metabolism has enabled precise interrogation

of gene function and the development of novel therapeutic strategies for hypercholesterolemia

and atherosclerotic cardiovascular disease. By targeting genes like PCSK9 and ANGPTL3,

researchers can modulate plasma lipid levels, offering potential long-term treatments.[1][2][3]

This document outlines the principles, experimental workflows, and detailed protocols for using

CRISPR-Cas9 to study these critical pathways.

Key Gene Targets in Cholesterol Metabolism
PCSK9: This protein plays a crucial role in regulating low-density lipoprotein cholesterol (LDL-

C) levels by promoting the degradation of the LDL receptor (LDLR).[4] Inhibiting PCSK9

function leads to increased LDLR recycling to the hepatocyte surface, enhanced LDL-C

clearance from the circulation, and consequently, lower plasma LDL-C levels.[4][5]
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ANGPTL3: This protein is a key regulator of lipoprotein metabolism, primarily by inhibiting

lipoprotein lipase (LPL) and endothelial lipase (EL).[5][6] Loss-of-function mutations in

ANGPTL3 are associated with reduced levels of LDL-C, triglycerides, and high-density

lipoprotein cholesterol (HDL-C).[6] Targeting ANGPTL3 offers a complementary mechanism to

PCSK9 inhibition for lowering plasma lipids.[7]

Data Presentation: Quantitative Outcomes of
CRISPR-Cas9 Mediated Gene Editing
The following tables summarize the quantitative data from preclinical and clinical studies

demonstrating the efficacy of CRISPR-Cas9 in modulating cholesterol and triglyceride levels.

Table 1: Preclinical Studies in Mouse Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/figure/Mechanism-of-action-of-statins-PCSK9-inhibitors-and-ANGPTL3-inhibitors-Statins_fig3_393570812
https://pmc.ncbi.nlm.nih.gov/articles/PMC5750127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5750127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7053832/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene
Target

CRISP
R-
Cas9
Appro
ach

Deliver
y
Metho
d

Model

On-
Target
Mutag
enesis
Efficie
ncy

Reduct
ion in
Target
Protei
n

Reduct
ion in
Total
Choles
terol

Reduct
ion in
Triglyc
erides

Refere
nce

Pcsk9

S.

pyogen

es

Cas9

knocko

ut

Adenovi

rus

C57BL/

6 Mice
>50% >90% ~40% - [2][8]

Pcsk9

S.

aureus

Cas9

knocko

ut

AAV
C57BL/

6 Mice
- >90% ~40% - [2]

Pcsk9

dCas9-

KRAB

repress

or

AAV
C57BL/

6 Mice

N/A

(epigen

etic)

-

Signific

ant

reductio

n

- [9][10]

Human

PCSK9

S.

pyogen

es

Cas9

knocko

ut

Adenovi

rus

Humani

zed

Mice

~42-

47%
>50% - - [2]

Angptl3

Cas9

mRNA

+

sgRNA

Lipid

Nanopa

rticle

(LNP)

C57BL/

6 Mice
~38.5% ~65.2%

Up to

56.8%

(LDL-C)

~29.4% [11][12]

Pcsk9

&

Angptl3

S.

aureus

Cas9

Plasmid

Transfe

ction

N2a

cells

21.7%

(Pcsk9)

, 28.6%

- - - [13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4850082/
https://www.researchgate.net/publication/357282392_Optimized_protocols_for_efficient_gene_editing_in_mouse_hepatocytes_in_vivo_using_CRISPR-Cas9_technology
https://pmc.ncbi.nlm.nih.gov/articles/PMC4850082/
https://www.news-medical.net/news/20180427/Researchers-use-CRISPRCas9-technique-to-turn-off-gene-that-regulates-cholesterol-levels-in-adult-mice.aspx
https://newatlas.com/crispr-silence-genes-reduce-cholesterol/54412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4850082/
https://www.pnas.org/doi/10.1073/pnas.2020401118
https://www.sciencealert.com/experimental-crispr-treatment-cuts-cholesterol-in-mice-by-up-to-57-in-single-shot
https://www.researchgate.net/figure/PCSK9-and-ANGPTL3-genes-can-be-edited-simultaneously-in-N2a-cells-A-Schematic-diagram_fig4_393598385
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dual

knocko

ut

(Angptl

3)

Table 2: First-in-Human Clinical Trial Data

Gene
Target

CRISPR-
Cas9
Therapy

Delivery
Method

Patient
Populatio
n

Reductio
n in LDL-
C

Reductio
n in
Triglyceri
des

Referenc
e

ANGPTL3 CTX310

Lipid

Nanoparticl

e (LNP)

Patients

with

difficult-to-

treat lipid

disorders

Nearly

50%
About 55% [14]

Signaling Pathways and Experimental Workflows
Signaling Pathways in Cholesterol Metabolism
The following diagram illustrates the roles of PCSK9 and ANGPTL3 in cholesterol metabolism

and how their inhibition by CRISPR-Cas9 can lead to lower plasma lipid levels.
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Caption: Signaling pathways of PCSK9 and ANGPTL3 in cholesterol metabolism.

General Experimental Workflow for In Vivo Gene Editing
The following diagram outlines the typical workflow for a CRISPR-Cas9 based in vivo gene

editing experiment targeting a gene involved in cholesterol metabolism.
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Caption: General experimental workflow for in vivo CRISPR-Cas9 studies.
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Experimental Protocols
Protocol 1: Design and Cloning of gRNA into an AAV
Vector
This protocol describes the design of a single guide RNA (sgRNA) targeting a gene of interest

(e.g., PCSK9) and its cloning into an AAV transfer plasmid that also expresses Cas9.

1.1. gRNA Design:

Obtain the target gene sequence from a database like NCBI.
Use online tools such as CHOPCHOP or CRISPOR to identify potential gRNA sequences.
[15]
Select gRNAs with high on-target scores and low predicted off-target effects. Ensure the
gRNA is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S.
pyogenes Cas9).

1.2. Oligo Annealing and Cloning:

Synthesize two complementary oligonucleotides encoding the 20-nucleotide gRNA target
sequence. Add appropriate overhangs for cloning into the selected AAV vector (e.g., BsmBI
or BbsI restriction sites).
Anneal the oligos by mixing them in a thermocycler and running a program of 95°C for 5
minutes, followed by a ramp down to 25°C at 5°C/minute.
Digest the AAV-Cas9-sgRNA backbone vector with the appropriate restriction enzyme (e.g.,
BsmBI).
Ligate the annealed oligo duplex into the digested vector using a DNA ligase.
Transform the ligation product into competent E. coli and select for positive colonies on
antibiotic-containing plates.
Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: AAV Production and Purification
This protocol is for the production of AAV vectors using the triple transfection method in

HEK293T cells.[15][16]

2.1. Cell Culture:
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Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-
streptomycin.
Plate the cells in 15 cm dishes to be 70-80% confluent on the day of transfection.[15]

2.2. Transfection:

Prepare a transfection mixture containing the AAV transfer plasmid (with Cas9 and gRNA),
an AAV helper plasmid (providing Rep and Cap genes for the desired serotype, e.g., AAV8),
and an adenoviral helper plasmid.[15][16] A 1:1:1 molar ratio is typically used.
Use a transfection reagent like polyethyleneimine (PEI). Add the transfection mixture to the
HEK293T cells and incubate for 48-72 hours.[15][16]

2.3. Harvesting and Purification:

Harvest the cells and the supernatant.
Lyse the cells to release the AAV particles (e.g., by freeze-thaw cycles).
Precipitate the AAV particles from the supernatant (e.g., using PEG8000).
Purify the AAV vectors using methods such as iodixanol gradient ultracentrifugation or affinity
chromatography.[15]

2.4. Titer Determination:

Determine the genomic titer of the purified AAV vectors using quantitative PCR (qPCR)
targeting the AAV inverted terminal repeats (ITRs).[15]

Protocol 3: In Vivo Administration and Analysis in Mice
This protocol outlines the steps for administering the AAV-CRISPR vectors to mice and the

subsequent analysis.

3.1. Animal Handling and Injection:

Use an appropriate mouse model (e.g., C57BL/6 or humanized mice).
Administer the purified AAV-CRISPR vectors via tail vein injection. A typical dose ranges from
1x10^11 to 1x10^12 vector genomes per mouse.
House the mice under standard conditions for the duration of the experiment (typically 2-4
weeks).

3.2. Sample Collection and Analysis:
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Collect blood samples at baseline and at specified time points post-injection to measure
plasma lipid levels.
At the end of the experiment, euthanize the mice and harvest the liver.
Genomic DNA Extraction: Extract genomic DNA from a portion of the liver tissue using a
commercial kit.
Editing Efficiency Analysis (T7 Endonuclease I Assay): a. PCR amplify the target genomic
region from the extracted DNA. b. Denature and re-anneal the PCR products to form
heteroduplexes. c. Treat the re-annealed products with T7 Endonuclease I, which cleaves
mismatched DNA. d. Analyze the cleavage products by gel electrophoresis to estimate the
percentage of modified alleles.
Protein Quantification: a. Homogenize a portion of the liver tissue to prepare protein lysates.
b. Measure the levels of the target protein (e.g., PCSK9) in the liver lysate or plasma using
ELISA or Western blotting.
Lipid Profiling: a. Use commercial kits to measure total cholesterol, LDL-C, HDL-C, and
triglyceride levels in the plasma samples.

Protocol 4: CRISPR-Cas9 Knockout in a Cellular Model
(HepG2 cells)
This protocol describes the use of CRISPR-Cas9 to knock out PCSK9 in the human hepatocyte

cell line HepG2.[4]

4.1. Cell Culture and Transfection:

Culture HepG2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
Seed cells in a 6-well plate to be 70-90% confluent at the time of transfection.
Transfect the cells with a plasmid expressing Cas9 and a validated PCSK9 gRNA using a
suitable transfection reagent (e.g., Lipofectamine).[4]

4.2. Verification of Knockout:

After 48-72 hours, harvest the cells.
Extract genomic DNA and perform a T7E1 assay or Sanger sequencing of the target locus to
confirm the presence of indels.
Extract protein and perform a Western blot to confirm the absence of PCSK9 protein
expression. A successful knockout should also show an increase in LDLR protein levels.[4]

4.3. Functional Assay (LDL Uptake):
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Seed wild-type and PCSK9-knockout HepG2 cells.
Incubate the cells in a medium containing lipoprotein-deficient serum for 18-24 hours to
upregulate LDLR expression.
Add fluorescently labeled LDL (e.g., DiI-LDL) to the medium and incubate for 4 hours.
Wash the cells to remove unbound DiI-LDL.
Visualize and quantify the internalized DiI-LDL using fluorescence microscopy or flow
cytometry. PCSK9-knockout cells are expected to show significantly higher LDL uptake
compared to wild-type cells.[4]

Conclusion
The CRISPR-Cas9 system provides a versatile and powerful platform for investigating the roles

of genes like PCSK9 and ANGPTL3 in cholesterol metabolism. The protocols and data

presented here offer a guide for researchers to design and execute experiments aimed at both

fundamental biological discovery and the development of next-generation therapeutics for

hyperlipidemia and related cardiovascular diseases. As delivery technologies and the precision

of gene editing tools continue to improve, the potential for CRISPR-based therapies in this field

will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. CRISPR-Cas9 Targeting of PCSK9 in Human Hepatocytes In Vivo—Brief Report - PMC
[pmc.ncbi.nlm.nih.gov]

3. CRISPR-Cas9 Targeting of PCSK9 in Human Hepatocytes In Vivo-Brief Report - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]

5. researchgate.net [researchgate.net]

6. Role of angiopoietin-like 3 (ANGPTL3) in regulating plasma level of low-density
lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_Utilizing_CRISPR_Cas9_to_Investigate_the_PCSK9_LDLR_Interaction.pdf
https://www.benchchem.com/product/b1253834?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/387839922_ANGPTL3_binds_to_PCSK9_to_coordinately_regulate_intracellular_lipid_homeostasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4850082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4850082/
https://pubmed.ncbi.nlm.nih.gov/26941020/
https://pubmed.ncbi.nlm.nih.gov/26941020/
https://www.benchchem.com/pdf/Application_Notes_Utilizing_CRISPR_Cas9_to_Investigate_the_PCSK9_LDLR_Interaction.pdf
https://www.researchgate.net/figure/Mechanism-of-action-of-statins-PCSK9-inhibitors-and-ANGPTL3-inhibitors-Statins_fig3_393570812
https://pmc.ncbi.nlm.nih.gov/articles/PMC5750127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5750127/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. ANGPTL3, PCSK9, and statin therapy drive remarkable reductions in hyperlipidemia and
atherosclerosis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. news-medical.net [news-medical.net]

10. newatlas.com [newatlas.com]

11. pnas.org [pnas.org]

12. sciencealert.com [sciencealert.com]

13. researchgate.net [researchgate.net]

14. First-in-human trial of CRISPR gene-editing therapy safely lowered cholesterol,
triglycerides | American Heart Association [newsroom.heart.org]

15. benchchem.com [benchchem.com]

16. AAV-mediated delivery of CRISPR/Cas systems for genome engineering in mammalian
cells - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Studying
Cholesterol Metabolism Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1253834#using-crispr-cas9-to-study-genes-
involved-in-i-cholesterol-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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